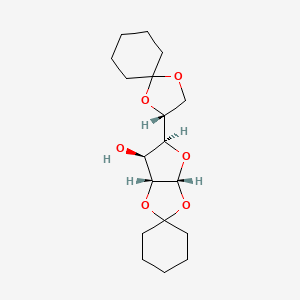

1,2:5,6-二-O-环己叉基-α-D-葡萄糖呋喃糖

科学研究应用

生物活性化合物的合成

该化合物可用作制备生物活性化合物(如L-阿可维诺糖、6-脱氧-L-艾杜糖和碳核苷对映异构体)的起始原料 。这些化合物在开发新药和疗法方面具有潜在应用价值。

糖类共聚物的制备

1,2:5,6-二-O-环己叉基-α-D-葡萄糖呋喃糖已用于合成新型糖类共聚物 。 这些聚合物含有α-D-葡萄糖呋喃糖和α-D-甘露糖呋喃糖基团,通过糖基单体的自由基聚合合成 。 糖类共聚物在生物技术、智能包装和生物医学领域具有潜在应用价值 .

乙烯基醚基手性碳水化合物合成子的合成

该化合物可与乙炔在超碱催化体系中反应,制备乙烯基醚基手性碳水化合物合成子 。这种合成子可作为合成复杂有机分子的构建单元。

超声辅助合成

在氯化铁作为催化剂的情况下,使用超声波合成了1,2:5,6-二-O-环己叉基-α-D-葡萄糖呋喃糖 。 该方法为合成该化合物提供了一种新颖而高效的程序 .

3-C-甲基衍生物的合成

1,2:5,6-二-O-环己叉基-α-D-核糖-3-己呋喃糖酮与甲基溴化镁和甲基锂反应生成相同的3-C-甲基衍生物 。 该化合物在合成新化学实体方面具有潜在应用价值 .

新型聚合材料的合成

作用机制

Target of Action

1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose is a chemical compound often utilized in the production of glycopeptide antibiotics . These antibiotics target serious bacterial infections, particularly in resistance cases .

Result of Action

The result of the action of 1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose is the production of glycopeptide antibiotics . These antibiotics have a bactericidal effect, meaning they kill bacteria rather than merely inhibiting their growth.

生化分析

Biochemical Properties

1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose plays a crucial role in biochemical reactions, especially in the synthesis of glycopeptide antibiotics. These antibiotics are essential in treating serious bacterial infections, particularly those resistant to other treatments. The compound interacts with various enzymes and proteins during these synthetic processes, facilitating the formation of complex carbohydrate structures. The nature of these interactions often involves the selective removal of the cyclohexylidene groups to expose reactive hydroxyl groups, which can then participate in further biochemical reactions.

Cellular Effects

The effects of 1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose on cellular processes are primarily observed in its role in synthesizing glycopeptide antibiotics. These antibiotics can influence cell function by targeting bacterial cell walls, leading to the inhibition of cell wall synthesis and ultimately causing bacterial cell death. This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is indirectly related to its role in producing these antibiotics, which can disrupt bacterial cellular processes and lead to the elimination of infections.

Molecular Mechanism

At the molecular level, 1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose exerts its effects through its involvement in the synthesis of glycopeptide antibiotics. The compound’s cyclohexylidene groups are selectively removed to reveal reactive hydroxyl groups, which then participate in the formation of glycosidic bonds with other carbohydrate molecules . This process is facilitated by various enzymes that catalyze the removal of the protective groups and the subsequent formation of the desired glycopeptide structures. The changes in gene expression and enzyme activity are primarily related to the synthesis and action of the resulting antibiotics.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose are critical factors in its effectiveness as a synthetic intermediate. The compound is stable under standard storage conditions but may degrade over time if exposed to moisture or extreme temperatures . Long-term effects on cellular function are generally observed in the context of the antibiotics synthesized using this compound, which can have prolonged antibacterial activity and stability in various environments.

Dosage Effects in Animal Models

The effects of 1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose in animal models are primarily studied through the antibiotics synthesized using this compound. Different dosages of these antibiotics can lead to varying therapeutic outcomes, with higher doses potentially causing toxic or adverse effects. Threshold effects are observed where a minimum effective dose is required to achieve the desired antibacterial activity, while excessive doses may lead to toxicity and adverse reactions.

Metabolic Pathways

1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose is involved in metabolic pathways related to carbohydrate synthesis and modification. The compound interacts with enzymes that catalyze the removal of protective groups and the formation of glycosidic bonds, leading to the synthesis of complex carbohydrates and glycoconjugates. These metabolic pathways are essential for producing glycopeptide antibiotics and other biologically active molecules.

Transport and Distribution

Within cells and tissues, 1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose is transported and distributed based on its solubility properties. The compound is soluble in organic solvents, which facilitates its transport within lipid-rich environments . The distribution of the compound is influenced by its interactions with transporters and binding proteins that facilitate its movement to specific cellular compartments where it can participate in synthetic processes.

Subcellular Localization

The subcellular localization of 1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose is primarily determined by its role in carbohydrate synthesis. The compound is directed to specific compartments or organelles where enzymes involved in glycosidic bond formation are localized . Targeting signals and post-translational modifications may play a role in directing the compound to these specific locations, ensuring its effective participation in biochemical reactions.

属性

IUPAC Name |

(3aR,5S,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O6/c19-13-14(12-11-20-17(22-12)7-3-1-4-8-17)21-16-15(13)23-18(24-16)9-5-2-6-10-18/h12-16,19H,1-11H2/t12-,13+,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYVZLZWQFLSDZ-YIDVYQOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)OC[C@@H](O2)[C@@H]3[C@@H]([C@@H]4[C@H](O3)OC5(O4)CCCCC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428106 | |

| Record name | (3a'R,6'S,6a'R)-5'-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23397-76-4 | |

| Record name | (3a'R,6'S,6a'R)-5'-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is special about the structure of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose and how does it make it useful in organic synthesis?

A1: 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose is a derivative of D-glucose where two pairs of hydroxyl groups (at the 1,2 and 5,6 positions) are protected as cyclic acetals with cyclohexanone. This protection is crucial because it allows selective chemical transformations to be performed on the remaining free hydroxyl group at the C-3 position. This selectivity is invaluable in carbohydrate chemistry for synthesizing complex molecules.

Q2: Can you give an example of how 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose can be used to synthesize chiral molecules?

A2: [] This compound reacts readily with arenesulfinyl chlorides to form diastereomeric arenesulfinates. Interestingly, the reaction shows good diastereoselectivity, favoring the (R)-configuration at the sulfur atom. These diastereomeric esters can then be reacted with Grignard reagents to produce optically active sulfoxides, important building blocks for chiral molecules. []

Q3: Besides reacting with arenesulfinyl chlorides, what other reactions has 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose been used in?

A3: [] This compound serves as a valuable starting material for synthesizing D-psicose derivatives. Oxidation of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose produces 1,2:5,6-di-O-cyclohexylidene-α-D-ribo-hex-3-ulofuranose. Subsequent reduction of this compound yields 1,2:5,6-di-O-cyclohexylidene-α-D-allofuranose with complete stereoselectivity, highlighting its utility in controlled synthesis. []

Q4: Are there any challenges or limitations associated with using 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose in synthesis?

A4: [] While useful, one challenge is the potential for unintended cleavage of the cyclohexylidene protecting groups. For example, reactions with Grignard reagents at high temperatures can lead to selective deprotection, forming products like 1,2-O-cyclohexylidene-6-O-(1-methylcyclohexyl)-α-D-glucofuranose. [] This highlights the need to carefully control reaction conditions when using this compound.

Q5: How is 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose characterized, and what spectroscopic data is available?

A5: [] Characterization of this compound and its derivatives often involves techniques like elemental analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and 31P NMR when applicable. Mass spectrometry is also frequently used to confirm molecular weight. [] Additionally, computational methods like Density Functional Theory (DFT) calculations are employed to predict electronic properties and perform conformational analysis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate](/img/structure/B1353598.png)

![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)

![(6R-trans)-[[2-[(diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenylphosphonium iodide](/img/structure/B1353631.png)

![{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B1353633.png)